molecular formula C17H11N3O2S2 B11007688 2-hydroxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide

2-hydroxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide

Cat. No.: B11007688
M. Wt: 353.4 g/mol
InChI Key: ZBOCMVUJADNEII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a hydroxy group, a carboxamide group, and a thiazole ring bearing a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Attachment of the Thiophene Moiety: The thiophene ring can be attached via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

    Final Assembly: The final compound is assembled by coupling the thiazole-thiophene intermediate with the quinoline derivative under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, potassium permanganate (KMnO4)

    Reducing Agents: NaBH4, LiAlH4

    Coupling Reagents: EDCI, DCC

    Catalysts: Palladium (Pd) for cross-coupling reactions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

2-hydroxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to therapeutic effects in diseases like cancer or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxyquinoline-4-carboxamide: Lacks the thiazole and thiophene rings, making it less complex and potentially less active in certain applications.

    N-(4-thiazolyl)-2-thiophenecarboxamide: Contains the thiazole and thiophene rings but lacks the quinoline core, which may reduce its efficacy in some biological contexts.

    2-hydroxy-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide: Similar structure but without the thiophene ring, which may affect its electronic properties and reactivity.

Uniqueness

The unique combination of the quinoline, thiazole, and thiophene rings in 2-hydroxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide provides it with distinct electronic and steric properties, enhancing its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C17H11N3O2S2

Molecular Weight

353.4 g/mol

IUPAC Name

2-oxo-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1H-quinoline-4-carboxamide

InChI

InChI=1S/C17H11N3O2S2/c21-15-8-11(10-4-1-2-5-12(10)18-15)16(22)20-17-19-13(9-24-17)14-6-3-7-23-14/h1-9H,(H,18,21)(H,19,20,22)

InChI Key

ZBOCMVUJADNEII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=NC(=CS3)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.